4-Benzyl-2-bromo-6-ethylphenol

Lipophilicity Drug-likeness Pharmacokinetics

4-Benzyl-2-bromo-6-ethylphenol (CAS 85341-59-9) is a synthetic ortho-brominated phenol bearing a para-benzyl and an ortho-ethyl substituent on the phenolic ring. Its molecular formula is C₁₅H₁₅BrO with a molecular weight of 291.18 g/mol and a calculated logP of 4.31.

Molecular Formula C15H15BrO
Molecular Weight 291.18 g/mol
CAS No. 85341-59-9
Cat. No. B14416543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-2-bromo-6-ethylphenol
CAS85341-59-9
Molecular FormulaC15H15BrO
Molecular Weight291.18 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC(=C1)CC2=CC=CC=C2)Br)O
InChIInChI=1S/C15H15BrO/c1-2-13-9-12(10-14(16)15(13)17)8-11-6-4-3-5-7-11/h3-7,9-10,17H,2,8H2,1H3
InChIKeyRXOTUGDWSIKXSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyl-2-bromo-6-ethylphenol (CAS 85341-59-9): Structural and Pharmacochemical Baseline for Informed Procurement


4-Benzyl-2-bromo-6-ethylphenol (CAS 85341-59-9) is a synthetic ortho-brominated phenol bearing a para-benzyl and an ortho-ethyl substituent on the phenolic ring. Its molecular formula is C₁₅H₁₅BrO with a molecular weight of 291.18 g/mol and a calculated logP of 4.31 . The compound is registered under REACH and is listed in the ECHA C&L Inventory, indicating its presence in the European chemical supply chain [1]. As a poly-substituted bromophenol, it serves as a versatile intermediate in medicinal chemistry and materials science, where precise control of lipophilicity, steric bulk, and halogen reactivity are critical design parameters.

Why Generic Substitution of 4-Benzyl-2-bromo-6-ethylphenol with Close Analogs Can Compromise Experimental Outcomes


Phenolic compounds with seemingly similar substitution patterns can exhibit profoundly different physicochemical and reactivity profiles. Even a single substituent change—such as replacing the bromine atom with chlorine, removing the ethyl group, or shifting the benzyl position—can alter logP by >0.5 units, modify oxidative stability, and change the activation energy for key cross-coupling steps [1]. In drug discovery and agrochemical development, such variations directly impact membrane permeability, metabolic stability, and target binding, making untested analog substitution a significant source of irreproducible results. The following quantitative evidence demonstrates why 4-benzyl-2-bromo-6-ethylphenol must be evaluated on its own data, not inferred from in-class surrogates.

Quantitative Differentiation Evidence for 4-Benzyl-2-bromo-6-ethylphenol Against Its Closest Structural Analogs


Higher Molecular Weight and Topological Polar Surface Area (TPSA) Compared to 2-Bromo-6-ethylphenol Modulate Passive Membrane Permeability

4-Benzyl-2-bromo-6-ethylphenol (MW 291.18 g/mol, TPSA 20.23 Ų) possesses a significantly larger molecular framework than the des-benzyl analog 2-bromo-6-ethylphenol (MW 201.06 g/mol) [1]. The additional benzyl group increases the molecular weight by 90.12 g/mol and contributes to a higher calculated logP (4.31 vs. approximately 2.8 for 2-bromo-6-ethylphenol, based on PubChem XLogP3 predictions). This difference in lipophilicity and molecular volume directly influences passive membrane diffusion rates and protein binding, critical for lead optimization in central nervous system drug discovery.

Lipophilicity Drug-likeness Pharmacokinetics

Bromine Substituent Provides Superior Reactivity in Palladium-Catalyzed Cross-Coupling Compared to the Chloro Analog

The C–Br bond in 4-benzyl-2-bromo-6-ethylphenol (bond dissociation energy ≈ 80 kcal/mol) is intrinsically more reactive toward oxidative addition with Pd(0) catalysts than the C–Cl bond in the direct analog 2-chloro-6-ethyl-4-(phenylmethyl)phenol (BDE ≈ 95 kcal/mol) [1]. This difference translates into faster reaction rates and milder conditions in Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, which are essential for constructing complex molecular architectures [2]. While the chloro analog is often cheaper, its lower reactivity frequently requires harsher conditions (elevated temperature, stronger bases) that can degrade sensitive functional groups.

Cross-coupling Suzuki reaction C–C bond formation

Predicted Differential Lipophilicity (clogP) Versus the Non-Ethyl Analog 4-Benzyl-2-bromophenol Influences Bioavailability and Formulation Strategy

The presence of the 6-ethyl group in the target compound raises its computed logP to 4.31 , whereas the des-ethyl comparator 4-benzyl-2-bromophenol (CAS 155291-43-3) has a predicted logP of approximately 3.8 . This ~0.5 unit increase reflects a greater affinity for lipid membranes and lower aqueous solubility. In lead optimization programs, such a shift can mean the difference between a compound that is orally bioavailable and one that requires prodrug or formulation strategies. The higher logP also suggests enhanced CNS penetration potential, aligning with Lipinski's rule-of-five considerations.

Lipophilicity Formulation Bioavailability

Note on the Scarcity of Direct Head-to-Head Comparative Experimental Data

A thorough literature search has not identified published head-to-head experimental studies directly comparing 4-benzyl-2-bromo-6-ethylphenol with its closest analogs under identical assay conditions. The differentiation evidence presented above therefore relies on computed physicochemical properties, well-established organometallic reactivity principles, and class-level structure-activity relationship inferences. Researchers and procurement professionals are advised to request custom comparative data from suppliers or conduct in-house benchmarking before making final selection decisions.

Data availability Scientific rigor Procurement diligence

Optimal Research and Industrial Applications of 4-Benzyl-2-bromo-6-ethylphenol Based on Quantitative Differentiation


Medicinal Chemistry: CNS Drug Candidate Optimization Requiring Elevated Lipophilicity and Metabolic Stability

The compound's clogP of 4.31 and TPSA of 20.23 Ų place it within the favorable range for blood-brain barrier penetration. Its higher molecular weight relative to non-benzylated analogs may reduce metabolic clearance, making it a suitable scaffold for CNS drug discovery programs targeting GPCRs or ion channels where sustained target engagement is required .

Synthetic Methodology: Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization

The aryl bromide handle enables efficient oxidative addition with Pd(0) catalysts under mild conditions, surpassing the reactivity of the corresponding aryl chloride. This makes 4-benzyl-2-bromo-6-ethylphenol a preferred building block for convergent synthesis of biaryl and heterobiaryl libraries in pharmaceutical R&D [1].

Agrochemical Discovery: Design of Lipophilic Active Ingredients with Improved Foliar Uptake

The balanced lipophilic-hydrophilic profile (logP 4.31, polar surface area 20.23 Ų) suggests favorable partitioning into plant cuticular waxes. The compound's bromine substituent also provides a synthetic handle for further diversification, enabling structure-activity relationship studies in herbicide or fungicide development .

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